molecular formula C15H21N B1439769 [1-Allyl-1-(3,5-dimethylphenyl)but-3-en-1-yl]amine CAS No. 1228553-02-3

[1-Allyl-1-(3,5-dimethylphenyl)but-3-en-1-yl]amine

Cat. No. B1439769
CAS RN: 1228553-02-3
M. Wt: 215.33 g/mol
InChI Key: UFZWYHUVFAAUII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-Allyl-1-(3,5-dimethylphenyl)but-3-en-1-yl]amine (ADMA) is an organic molecule with a unique structure that has been studied for its potential applications in a variety of scientific research fields. ADMA is a derivative of the amino acid L-arginine, and its structure is similar to that of the neurotransmitter neurotransmitter GABA. ADMA has been studied for its potential applications in the fields of neuroscience, biochemistry, and physiology.

Scientific Research Applications

  • Chiral Auxiliary Applications : A study by Sudo & Saigo (1997) explored a chiral amino alcohol that was converted into an enantiomerically pure phosphorus-containing oxazoline. This compound was efficient as a ligand for palladium-catalyzed enantioselective allylic amination reactions, highlighting its potential in asymmetric synthesis.

  • Synthesis of Key Intermediates : Research by Fleck et al. (2003) described the development of a stereoselective process for the preparation of a key intermediate in the synthesis of premafloxacin, an antibiotic for veterinary use. This showcases the compound's role in the synthesis of complex organic molecules.

  • Alkylation of Amines : A study by Gurevich & Tebby (1995) investigated the reaction of dimethyl 3-chloroprop-1-en-2-ylphosphonate with secondary amines to produce phosphorus-containing allylic amines, demonstrating the compound's utility in alkylation reactions.

  • Crystal Structure Analysis : The work of Jebas et al. (2013) involved synthesizing derivatives of butyrate and 1,3-dioxane, including compounds structurally related to "[1-Allyl-1-(3,5-dimethylphenyl)but-3-en-1-yl]amine". Their study on crystal structures provides insights into molecular interactions and configurations.

  • Catalysis in Organic Reactions : A paper by Viciu et al. (2003) reported the synthesis of novel complexes that facilitate the telomerization of amines. These findings are significant for the development of catalysts in organic synthesis.

  • Ligand Application in Asymmetric Alkylation : Research by Lamač et al. (2010) demonstrated the use of multidonor phosphanylferrocene carboxamides as ligands in palladium-catalyzed asymmetric allylic alkylation, highlighting the compound's role in enhancing reaction selectivity.

  • Cycloisomerization Reactions : The study by Lee et al. (2009) explored the cycloisomerization reaction of N-allyl-2-(2'-arylethyne-2-yl)amides, revealing the compound's potential in forming complex cyclic structures.

properties

IUPAC Name

4-(3,5-dimethylphenyl)hepta-1,6-dien-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N/c1-5-7-15(16,8-6-2)14-10-12(3)9-13(4)11-14/h5-6,9-11H,1-2,7-8,16H2,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFZWYHUVFAAUII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(CC=C)(CC=C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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